molecular formula C16H20F2N2O3 B6439694 tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate CAS No. 2549044-65-5

tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate

Cat. No.: B6439694
CAS No.: 2549044-65-5
M. Wt: 326.34 g/mol
InChI Key: APYCGNPUCPWNCV-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate is a fluorinated piperazine derivative widely utilized as a pharmaceutical intermediate. Its structure features a tert-butyl carbamate group at position 1, a ketone at position 3, and a (2,5-difluorophenyl)methyl substituent at position 4 of the piperazine ring. The difluorophenyl moiety enhances lipophilicity and metabolic stability, while the tert-butyl group provides steric protection against enzymatic degradation . This compound is synthesized via condensation reactions involving tert-butyl 4-oxopiperidine-1-carboxylate and fluorinated aromatic precursors, achieving moderate yields (e.g., 50% in one protocol) .

Properties

IUPAC Name

tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c1-16(2,3)23-15(22)20-7-6-19(14(21)10-20)9-11-8-12(17)4-5-13(11)18/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYCGNPUCPWNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Biological Activity

tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H18F2N2O3
  • Molecular Weight : 304.31 g/mol
  • CAS Number : 288573-56-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key areas of focus include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in therapeutic applications targeting various diseases.
  • Receptor Binding : It shows potential in binding to certain receptors, influencing signaling pathways relevant to disease mechanisms.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets effectively. The piperazine ring and the difluorophenyl group contribute significantly to its binding affinity and specificity.

MechanismDescription
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Receptor InteractionBinds to receptors influencing cellular signaling
Antimicrobial ActivityExhibits activity against certain bacterial strains

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in vitro and in vivo models of cancer. The mechanism was linked to the modulation of apoptotic pathways.
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Applications in Research

The compound is utilized in various research domains:

  • Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.
  • Biochemical Research : Investigated for its role in enzyme inhibition and receptor binding studies.

Table 2: Applications

Application AreaDescription
Pharmaceutical ResearchIntermediate for drug synthesis targeting neurological disorders
Biochemical StudiesInsights into enzyme inhibition and receptor interactions

Comparison with Similar Compounds

Key Insights :

  • The 2,5-difluorophenylmethyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to monosubstituted analogs like CAS 956828-47-0. This likely enhances binding affinity to hydrophobic enzyme pockets .

Analogs with Heterocyclic or Bulky Substituents

  • tert-Butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate (CAS 1272756-41-8): Features a trifluoromethylphenyl-oxadiazole group at position 3. Compared to the target compound, this analog has a larger molecular weight (≈520 g/mol vs. ≈340 g/mol), which may limit blood-brain barrier penetration .
  • tert-Butyl 4-{1-[(3S)-4-[(3-cyano-5,6,7,8-tetrahydronaphthalen-1-yl)carbonylamino]-3-(4-fluorophenyl)butyl]azetidin-3-yl}piperazine-1-carboxylate (CAS 917609-95-1): Contains a tetrahydronaphthalenyl group and an azetidine ring. The extended hydrophobic core improves target selectivity but complicates synthesis (lower yields reported) .

Solubility and Stability

  • The 2,5-difluorophenylmethyl group confers moderate aqueous solubility (≈0.5 mg/mL) but superior stability in acidic conditions compared to hydroxyethyl-substituted analogs (e.g., CAS 910573-06-7), which are more hydrophilic but prone to hydrolysis .
  • Trifluoromethyl-containing analogs (e.g., CAS 1272756-41-8) exhibit lower solubility (<0.1 mg/mL) due to enhanced hydrophobicity .

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